molecular formula C11H16N2 B14654297 N-tert-Butylbenzamidine CAS No. 46187-84-2

N-tert-Butylbenzamidine

Cat. No.: B14654297
CAS No.: 46187-84-2
M. Wt: 176.26 g/mol
InChI Key: OWTZRIJOBNZFPA-UHFFFAOYSA-N
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Description

N-tert-Butylbenzamidine is an organic compound that belongs to the class of amidines It is characterized by the presence of a benzene ring attached to an amidine group, which includes a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-Butylbenzamidine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields this compound as the primary product.

Another method involves the reaction of tert-butyl isocyanide with benzaldehyde in the presence of an acid catalyst. This method also provides a high yield of this compound under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butylbenzamidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, primary amines, and substituted benzamidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-tert-Butylbenzamidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a ligand in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-Butylbenzamidine involves its ability to interact with various molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the particular application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butylbenzamide
  • N-tert-Butylbenzoic acid
  • N-tert-Butylbenzylamine

Uniqueness

N-tert-Butylbenzamidine is unique due to its amidine functional group, which imparts distinct chemical reactivity and binding properties compared to other similar compounds. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Properties

CAS No.

46187-84-2

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

N'-tert-butylbenzenecarboximidamide

InChI

InChI=1S/C11H16N2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,12,13)

InChI Key

OWTZRIJOBNZFPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(C1=CC=CC=C1)N

Origin of Product

United States

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